Beta-Adrenergic Blocking Potency: (R,R)-Labetalol Exhibits 3–4 Fold Higher Beta-Blockade than Racemic Labetalol
In anesthetized dogs following intravenous administration, the (R,R)-isomer (SCH 19927) was 3 to 4 times more potent as a beta-adrenergic blocker compared to racemic labetalol [1]. This was assessed by inhibition of isoproterenol-induced tachycardia.
| Evidence Dimension | Beta-adrenergic blocking potency |
|---|---|
| Target Compound Data | 3-4 times more potent than labetalol |
| Comparator Or Baseline | Labetalol (racemic mixture) set as baseline 1x |
| Quantified Difference | 3- to 4-fold increase in potency |
| Conditions | Anesthetized dogs; i.v. administration; isoproterenol-induced tachycardia |
Why This Matters
For mechanistic studies focused on beta-blockade, (R,R)-labetalol provides a cleaner pharmacological profile with reduced confounding alpha-blockade.
- [1] Sybertz, E. J., Sabin, C. S., Pula, K. K., Vliet, G. V., Glennon, J., Gold, E. H., & Baum, T. (1981). Alpha and beta adrenoceptor blocking properties of labetalol and its R,R-isomer, SCH 19927. Journal of Pharmacology and Experimental Therapeutics, 218(2), 435-443. View Source
